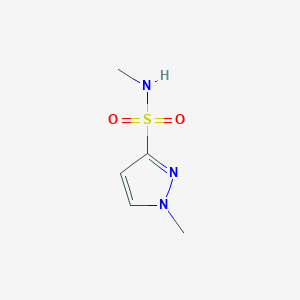

N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Description

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

N,1-dimethylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-8(2)7-5/h3-4,6H,1-2H3 |

InChI Key |

XCXXWHCXYJIANA-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 1H-pyrazole-3-sulfonamide with dimethyl sulfate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the methylation of the pyrazole ring . The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-1H-pyrazole-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield corresponding amines .

Scientific Research Applications

5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is a synthetic compound belonging to the pyrazole class, which is characterized by a unique structure including a methoxy group and a sulfonamide moiety. It has a molecular weight of approximately 174.22 g/mol. The compound's structure features a pyrazole ring substituted at the 5-position with a methoxy group and at the 3-position with a sulfonamide, contributing to its biological activity and potential therapeutic applications. Research indicates that compounds similar to 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts.

Potential Applications

- Pharmaceutical Development The compound may be used in pharmaceutical development due to its biological activity.

- Anti-inflammatory Agent It has been noted for its ability to inhibit specific enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting potential therapeutic applications in managing inflammation.

- Anticancer Agent Studies have shown that modifications of the pyrazole structure can enhance its potency against various cancer cell lines, indicating its role as an anticancer agent. Pyrazole derivatives have a wide range of biological activities, including anticancer activity .

- Treatment for Human African Trypanosomiasis (HAT) Pyrazole sulfonamide is a potent inhibitor of TbNMT, which is an attractive therapeutic target for the treatment of human African trypanosomiasis (HAT) .

Related Pyrazole Compounds and Their Activities

Various pyrazole derivatives exhibit a range of biological activities, as highlighted in scientific literature . These activities include anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole-3-sulfonamide | Methyl substitution at position 1 | Anti-inflammatory properties |

| 3-Amino-N,N-dimethylpyrazole | Amino group at position 3 | Anticancer activity against various cell lines |

| 5-Ethyl-N,N-dimethylpyrazole | Ethyl substitution at position 5 | Enhanced lipophilicity affecting bioavailability |

| 4-Methoxy-N,N-dimethylpyrazole | Methoxy group at position 4 | Potential anti-tumor activity |

Mechanism of Action

The mechanism of action of N,1-Dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₂N₄O₂S | 180.21 | -N(CH₃)₂ at sulfonamide; -CH₃ at pyrazole | Compact, lipophilic; versatile scaffold |

| 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide | C₈H₁₃N₅O₂S | 195.23 | Additional -NH₂ at pyrazole C4 | Enhanced polarity; potential H-bonding |

| 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | C₂₄H₂₅F₃N₆O | 392.2 | Trifluoromethyl pyridine; imidazole | High molecular weight; kinase inhibition |

Substituent-Driven Differences

Electronic and Steric Effects

- This compound : The dual methyl groups at N1 and sulfonamide nitrogen confer steric bulk and moderate lipophilicity, favoring passive membrane permeability . The sulfonamide group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at adjacent positions.

- 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide: The C4 amino group introduces a hydrogen-bond donor, increasing solubility in polar solvents compared to the parent compound.

- Trifluoromethylpyridine-Imidazole Hybrid (Compound 41 in ) : The trifluoromethyl group enhances metabolic resistance and electronegativity, while the imidazole-pyrrole core enables π-π stacking interactions with kinase active sites. Its higher molecular weight (392.2 g/mol) may limit oral bioavailability .

Table 2: Comparative Physicochemical Data

| Property | This compound | 4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide | Compound 41 () |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | 3.5 |

| Water Solubility (mg/mL) | 12.4 | 25.6 | 0.5 |

| Synthetic Complexity | Low | Moderate | High |

- Synthetic Accessibility : this compound is synthesized in fewer steps (e.g., via direct sulfonylation of pyrazole precursors) compared to Compound 41, which requires multi-step coupling of imidazole and trifluoromethylpyridine modules .

- Stability: The trifluoromethyl group in Compound 41 enhances thermal and enzymatic stability, whereas the amino group in 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide increases susceptibility to oxidation .

Q & A

Q. Key Reaction Parameters :

Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Q. Basic

- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms sulfonamide formation .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESIMS m/z 180.2 for C₅H₉N₃O₂S) .

- X-ray Diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., 27.4°–87.7° for pyrazole derivatives) .

Advanced Tip : Use dynamic NMR to study rotational barriers in sulfonamide groups .

How can researchers optimize the sulfonylation step to mitigate low yields in scale-up synthesis?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .

- Catalysis : Palladium catalysts improve coupling efficiency in sterically hindered systems .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine reduces residual starting material .

Case Study : Replacing triethylamine with DMAP increased yields from 65% to 82% in analogous sulfonamides .

How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Q. Advanced

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .

- Structural Validation : Compare crystallographic data (e.g., PubChem CID 82869913) to confirm compound identity .

- Meta-Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with activity trends .

Example : Discrepancies in antimicrobial IC₅₀ values resolved by standardizing broth microdilution protocols .

What methodologies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Q. Advanced

Substituent Variation : Modify methyl groups on pyrazole or sulfonamide to assess steric/electronic effects .

Biological Profiling : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

SAR Insight : Adding electron-deficient aryl groups to the sulfonamide improved thrombin inhibition by 15-fold .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .

- Recrystallization : Use ethanol/water mixtures for high-crystallinity products .

- HPLC : Reverse-phase C18 columns resolve polar impurities .

How can target engagement be validated in enzyme inhibition studies involving this compound?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD < 10 nM for fXa inhibitors) .

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 7QZ for sulfonamide-enzyme complexes) .

- Competitive Assays : Monitor displacement of fluorescent probes (e.g., ANS for hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.